molecular formula C7H6F3NO2 B178405 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid CAS No. 130530-01-7

1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B178405
CAS No.: 130530-01-7
M. Wt: 193.12 g/mol
InChI Key: SWIGLLMSRXLGCV-UHFFFAOYSA-N
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Description

1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is an organic compound featuring a pyrrole ring substituted with a methyl group at the 1-position, a trifluoromethyl group at the 4-position, and a carboxylic acid group at the 3-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. One common method is the reaction of a suitable pyrrole precursor with a trifluoromethylating agent under radical conditions. For example, the reaction can be carried out using trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The electron-withdrawing trifluoromethyl group deactivates the pyrrole ring towards electrophilic attack, making EAS less favorable.

    Nucleophilic Substitution: The presence of the trifluoromethyl group can facilitate nucleophilic substitution reactions at the 4-position.

    Oxidation and Reduction: The carboxylic acid group can undergo typical oxidation and reduction reactions to form derivatives such as esters, amides, and alcohols.

Common Reagents and Conditions

Major Products

    Nitration: Formation of nitro derivatives.

    Bromination: Formation of bromo derivatives.

    Esterification: Formation of esters from the carboxylic acid group.

Mechanism of Action

The mechanism of action of 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit succinate dehydrogenase (SDH) in fungi, leading to antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(difluoromethyl)-1H-pyrrole-3-carboxylic acid
  • 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
  • 1-methyl-4-(trifluoromethyl)-1H-imidazole-3-carboxylic acid

Uniqueness

1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds. This makes it a valuable scaffold in drug design and agrochemical development .

Properties

IUPAC Name

1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-11-2-4(6(12)13)5(3-11)7(8,9)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIGLLMSRXLGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80472660
Record name 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130530-01-7
Record name 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80472660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Sodium hydride (8.0 g of a 75% dispersion in oil) is suspended at +5° C. in a mixture of DMSO (300 ml) and diethylether (100 ml). A solution of ethyl 4,4, trifluorocrotonate (20 g) and TOSMIC (23 g) in DMSO (100 ml) is added through a dropping funnel at such a rate that the temperature does not exceed 10° C. After stirring the reaction mixture for an additional hour at room temperature methyl iodide (15.8 ml) is added with cooling. After 2 hours at room temperature the reaction mixture is poured onto crushed ice. Repeated extraction with ether, washing of the combined organic phases with brine and evaporation of the solvent under reduced pressure gives a product mixture in form of a light amber oil. The crude product mixture is heated at 60° C. in a mixture of ethanol (100 ml) and sodium hydroxide (50 ml of a 30% aqueous solution). Washing of the solution with ether, acidifying of the aqueous phase with concentrated hydrochloric acid and filtering gives the 1-methyl4-trifluoromethylpyrrole-3-carboxylic acid in form of a crystalline solid. 1H-NMR (CDCl3): 7.24(d, 1H); 6.88(d, 1H); 3.63(s, 3H).
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Synthesis routes and methods II

Procedure details

A mixture of ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate (4.4 g, 0.02 mol) and 4N sodium hydroxide (5 ml, 0.02 mol) in ethanol is stirred for 24 hours at room temperature, diluted with water and extracted with ether. The aqueous phase is acidified with 10% HCl and filtered. The filter cake is washed with water and dried in vacuo at 45° C. to afford the title compound as an off-white solid, 2.4 g (62%), mp 210°-212° C.
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4.4 g
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Synthesis routes and methods III

Procedure details

Sodium hydride (8.0 g of a 75% dispersion in oil) is suspended at +5° C. in a mixture of DMSO (300 ml) and diethylether (100 ml). A solution of ethyl 4,4,4-trifluorocrotonate (20 g) and TOSMIC (23 g) in DMSO (100 ml) is added through a dropping funnel at such a rate that the temperature does not exceed 10° C. After stirring the reaction mixture for an additional hour at room temperature methyl iodide (15.6 ml) is added with cooling. After 2 hours at room temperature the reaction mixture is poured onto crushed ice. Repeated extraction with ether, washing of the combined organic phases with brine and evaporation of the solvent under reduced pressure gives a product mixture in form of a light amber oil. The crude product mixture is heated at 60° C. in a mixture of ethanol (100 ml) and sodium hydroxide (50 ml of a 30% aqueous solution). Washing of the solution with ether, acidifying of the aqueous phase with concentrated hydrochloric acid and filtering gives the 1-methyl-4-trifluoromethylpyrrol-3-carboxylic acid in form of a crystalline solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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300 mL
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solvent
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100 mL
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20 g
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Reaction Step Two
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23 g
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reactant
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100 mL
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15.6 mL
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Synthesis routes and methods IV

Procedure details

A mixture of ethyl 1-methyl-4-(trifluoromethy1)pyrrole-3-carboxylate (4.4 g, 0.02 mol) and 4N sodium hydroxide (5 ml, 0.02 mol) in ethanol is stirred for 24 hours at room temperature, diluted with water and extracted with ether. The aqueous phase is acidified with 10% HCl and filtered. The filter cake is washed with water and dried in vacuo at 45° C. to afford the title compound as an off-white solid, 2.4 mp 210° to 212° C.
Quantity
4.4 g
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reactant
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
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1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

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